(2R,3R)-2-hydroxy-3-methylpentanoic acid
Overview
Description
“(2R,3R)-2-hydroxy-3-methylpentanoic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a 2-hydroxy-3-methylpentanoic acid in which the stereocentres at positions 2 and 3 both have R-configuration . The molecular formula is C6H12O3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The average mass is 132.158 Da and the monoisotopic mass is 132.078644 Da .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 132.16 . The physical form of this compound is oil .Scientific Research Applications
Synthetic Chemistry In synthetic chemistry, (2R,3R)-2-hydroxy-3-methylpentanoic acid and its derivatives serve as key intermediates in the synthesis of complex molecules. For instance, Sepe et al. (2010) detailed a concise synthesis of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), a new amino acid unit in perthamides C and D, starting from 4-methylpentanol. This synthesis facilitated a structural revision of perthamides C and D, underscoring the acid's role in elucidating natural product structures Sepe et al., 2010.
Food and Beverage Analysis The role of this compound extends into the food and beverage industry, particularly in understanding flavor compounds in wines and alcoholic beverages. Gracia-Moreno et al. (2015) developed a method for the quantitative determination of various hydroxy acids, including this compound, in wines and alcoholic beverages. Their research indicates that these compounds significantly impact the sensory attributes of beverages Gracia-Moreno et al., 2015.
Biological Activities Although not directly mentioned in the search results, compounds similar to this compound often undergo investigations for their biological activities, such as antimicrobial properties or as intermediates in the synthesis of bioactive molecules. For example, Nguyen et al. (2010) synthesized 2-hydroxy-1-(1H-indol-3-yl)-4-methylpentan-3-one, a compound related to this compound, and evaluated its antibacterial activities, highlighting the potential medicinal chemistry applications of such compounds Nguyen et al., 2010.
Mechanism of Action
Target of Action
It is known that similar compounds often interact with enzymes involved in metabolic pathways .
Mode of Action
This could result in alterations in metabolic processes or signaling pathways .
Biochemical Pathways
It is known that similar compounds can influence various metabolic pathways, including amino acid metabolism, lipid metabolism, and the krebs cycle . The downstream effects of these interactions could include changes in energy production, protein synthesis, and other cellular processes.
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
It is known that similar compounds can have various effects, such as inhibiting enzyme activity, altering cell signaling, and affecting gene expression . These effects can lead to changes in cellular function and potentially contribute to the compound’s therapeutic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2R,3R)-2-hydroxy-3-methylpentanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the individual’s metabolic rate, the presence of other medications, and individual genetic variations.
Safety and Hazards
The safety information for “(2R,3R)-2-hydroxy-3-methylpentanoic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
(2R,3R)-2-hydroxy-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPIWOPNGRASR-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347302 | |
Record name | (2R,3R)-2-Hydroxy-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxy-3-methylpentanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000317 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59653-35-9, 86540-81-0, 488-15-3 | |
Record name | Isoleucic acid, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoleucic acid, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086540810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R,3R)-2-Hydroxy-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2-hydroxy-3-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOLEUCIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31PQT8YA0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOLEUCIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHK526L1KJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hydroxy-3-methylpentanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000317 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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